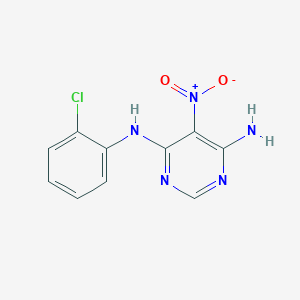

4-N-(2-chlorophenyl)-5-nitropyrimidine-4,6-diamine

Description

4-N-(2-chlorophenyl)-5-nitropyrimidine-4,6-diamine is a substituted pyrimidine derivative characterized by a nitro group at position 5 and a 2-chlorophenyl-substituted amino group at position 4, with an additional amino group at position 6. Pyrimidine derivatives are widely studied for their applications in medicinal chemistry and materials science, particularly due to their hydrogen-bonding capabilities and tunable electronic properties .

Properties

IUPAC Name |

4-N-(2-chlorophenyl)-5-nitropyrimidine-4,6-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN5O2/c11-6-3-1-2-4-7(6)15-10-8(16(17)18)9(12)13-5-14-10/h1-5H,(H3,12,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJAGWCTUOUUFCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC2=NC=NC(=C2[N+](=O)[O-])N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-N-(2-chlorophenyl)-5-nitropyrimidine-4,6-diamine typically involves the reaction of 2-chloroaniline with 5-nitro-4,6-dichloropyrimidine. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the amino group of 2-chloroaniline displaces one of the chlorine atoms on the pyrimidine ring, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-N-(2-chlorophenyl)-5-nitropyrimidine-4,6-diamine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

Reduction: The compound can undergo reduction reactions to form different derivatives.

Substitution: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of N-(2-chlorophenyl)-5-amino-4,6-pyrimidinediamine.

Reduction: Formation of various reduced derivatives depending on the reducing agent used.

Substitution: Formation of substituted pyrimidine derivatives with different functional groups.

Scientific Research Applications

4-N-(2-chlorophenyl)-5-nitropyrimidine-4,6-diamine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications in treating various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-N-(2-chlorophenyl)-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Key Observations :

- Di-substituted derivatives (e.g., 5j in ) show higher melting points (195–197°C) due to symmetric substitution and enhanced crystal packing .

- Alkyl substituents (e.g., sec-butyl in ) reduce molecular weight and may improve lipophilicity compared to aryl groups.

Substituent Electronic Effects: Chloro vs. Fluoro and Nitro Groups

The 2-chlorophenyl group in the target compound differs from 2-fluorophenyl () and unsubstituted phenyl () analogs. Electronic effects influence reactivity and stability:

Key Observations :

Physicochemical Properties

Comparative data for select analogs are summarized below:

Key Observations :

Key Observations :

- Electron-withdrawing substituents (e.g., 2-chlorobenzyl) may accelerate reactions, leading to higher yields .

- Steric hindrance in bulkier groups (e.g., 4-bromophenethyl in 5h) reduces yields (30%) due to slower kinetics .

Hydrogen Bonding and Crystal Packing

Hydrogen-bonding patterns () influence material properties:

- Mono-substituted compounds (e.g., target) may form intermolecular N–H···O/N hydrogen bonds with solvents or co-crystals, enhancing solubility.

- Di-substituted analogs (e.g., 5j) exhibit intramolecular hydrogen bonds, favoring rigid crystal structures and higher melting points .

Biological Activity

4-N-(2-chlorophenyl)-5-nitropyrimidine-4,6-diamine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its antimicrobial, anticancer, and enzyme-inhibitory properties based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a nitro group and a chlorophenyl substituent, which contribute to its biological activity. The chemical structure can be represented as follows:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been studied for its ability to disrupt bacterial cell walls and inhibit the growth of various microorganisms.

- Mechanism of Action : The compound may interfere with bacterial enzyme activity, leading to cell lysis and death. It shows promise against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. It has been tested against various cancer cell lines, demonstrating selective cytotoxicity.

- Case Study : In a study evaluating its effects on cancer cells, this compound was found to inhibit the proliferation of breast cancer (MCF-7) and renal cancer (UO-31) cell lines. The compound's mechanism involves inducing apoptosis and disrupting cell cycle progression.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10 | Induction of apoptosis |

| UO-31 | 12 | Cell cycle arrest at G2/M phase |

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important in neurodegenerative diseases like Alzheimer's.

- Findings : In vitro assays revealed that this compound effectively inhibited AChE activity, suggesting its potential as a therapeutic agent for cognitive disorders.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound binds to active sites of enzymes, disrupting their function.

- DNA Interaction : It may intercalate into DNA strands, inhibiting replication and transcription processes.

- Reactive Intermediate Formation : The nitro group can undergo bioreduction to form reactive intermediates that damage cellular components.

Research Findings

Recent studies have explored various derivatives of the compound to enhance its biological activity. For instance, modifications at the nitrogen or carbon positions have shown improved selectivity and potency against specific cancer types.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.